

2-Ethoxy-4,6-difluoropyrimidine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **2-Ethoxy-4,6-difluoropyrimidine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of **2-Ethoxy-4,6-difluoropyrimidine**. This fluorinated pyrimidine building block is a versatile synthon extensively used in synthetic organic and medicinal chemistry research.^[1] Its utility is derived from the strategic placement of fluorine atoms and an ethoxy group on the pyrimidine ring, creating a highly reactive scaffold for nucleophilic aromatic substitution (SNAr) reactions.^[1]

Core Chemical Properties

2-Ethoxy-4,6-difluoropyrimidine is a white crystalline solid.^[2] It is insoluble in water but soluble in organic solvents such as ethanol and carbon disulfide.^[2] The core chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	166524-65-8	[3] [4]
Molecular Formula	C ₆ H ₆ F ₂ N ₂ O	[2] [3] [4]
Molecular Weight	160.12 g/mol	[1] [3]
IUPAC Name	2-ethoxy-4,6-difluoropyrimidine	[3]
Appearance	White crystalline solid	[2]
Melting Point	~70-75 °C	[2]
Boiling Point	207.5 ± 43.0 °C (Predicted)	[5]
Density	1.282 ± 0.06 g/cm ³ (Predicted)	[5]
InChIKey	SGVUAJWRAOSPNC-UHFFFAOYSA-N	[3]
SMILES	CCOC1=NC(=CC(=N1)F)F	[3] [6]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and structural elucidation of **2-Ethoxy-4,6-difluoropyrimidine**.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

¹ H NMR	
Assignment	Approximate Chemical Shift (δ, ppm)
Pyrimidine-H (C5-H)	~6.5 - 7.0 (m)
OCH ₂	~4.4 (q, J = 7.1 Hz)
CH ₃	~1.3 - 1.5 (t, J = 7.1 Hz)

Note: 'm' denotes multiplet, 'q' denotes quartet, and 't' denotes triplet. Actual values can vary based on solvent and experimental conditions.[\[1\]](#)

¹³ C NMR	
Carbon Atom	Approximate Chemical Shift (δ , ppm)
C=N (C2)	~165
C-F (C4, C6)	~160 (d, JC-F)
C-H (C5)	~100
OCH ₂	~65
CH ₃	~14

Note: These are approximate chemical shifts. 'd' indicates a doublet due to carbon-fluorine coupling.[\[1\]](#)

2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) confirms the elemental composition.[\[1\]](#)

Predicted Mass Spectrometry Data	
Adduct	m/z
[M+H] ⁺	161.05210
[M+Na] ⁺	183.03404
[M-H] ⁻	159.03754
[M] ⁺	160.04427

Source:[\[1\]](#)

2.3. Infrared (IR) Spectroscopy

The IR spectrum of **2-Ethoxy-4,6-difluoropyrimidine** displays characteristic absorption bands for its functional groups.[\[1\]](#)

Characteristic IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)
C-H stretch (alkane)	2850-3000
C=N stretch (aromatic)	1550-1650
C=C stretch (aromatic)	1450-1600
C-F stretch	1000-1400
C-O stretch (ether)	1050-1150

Note: These are general ranges for the indicated functional groups.[\[1\]](#)

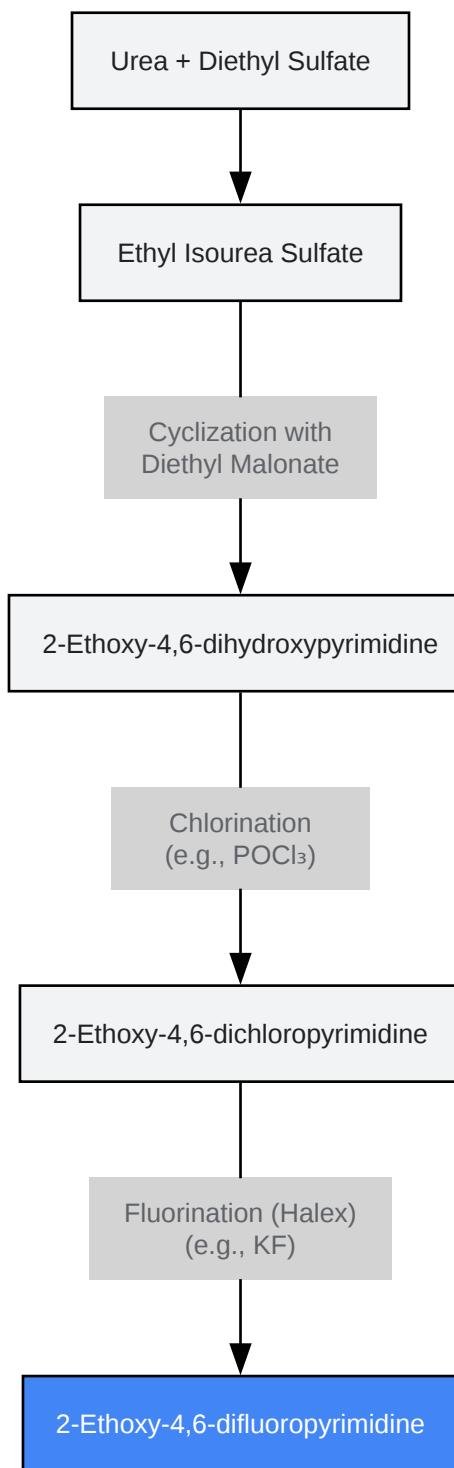
Computational Chemistry Data

Property	Value
Topological Polar Surface Area (TPSA)	35.01 Å ²
logP	1.1535
Hydrogen Bond Acceptors	3
Hydrogen Bond Donors	0
Rotatable Bonds	2

Source:[\[6\]](#)

Synthesis and Experimental Protocols

The synthesis of **2-Ethoxy-4,6-difluoropyrimidine** is typically a multi-step process.[\[1\]](#)[\[7\]](#) A common and optimized route starts from urea and involves the formation of key intermediates.
[\[1\]](#)[\[7\]](#)



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Caption: Synthetic pathway for **2-Ethoxy-4,6-difluoropyrimidine**.

Detailed Protocol:

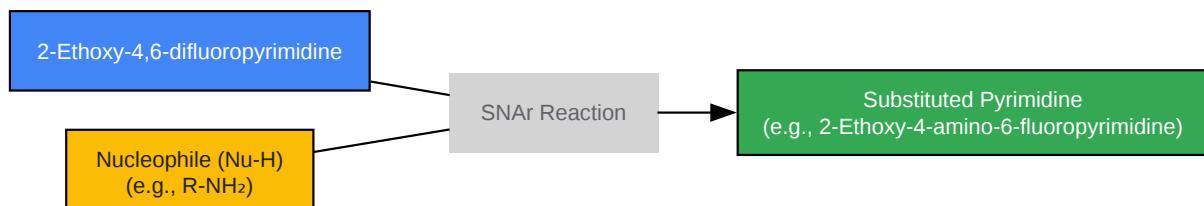
- Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine: This precursor is synthesized from ethyl isourea sulfate, which is formed from urea and diethyl sulfate.[1][7] The ethyl isourea sulfate is then cyclized with diethyl malonate to yield 2-ethoxy-4,6-dihydroxypyrimidine.[1] Milder reaction conditions, between 0°C and 30°C, can be employed for the synthesis of the dihydroxy precursor.[1]
- Chlorination: The 2-ethoxy-4,6-dihydroxypyrimidine is converted to 2-ethoxy-4,6-dichloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] This reaction is typically carried out at an elevated temperature, often in the range of 80–85°C for about 3 hours.[1] This chlorination step can achieve a yield of 90.7% with 98.7% purity.[1]
- Fluorination: The final step is a nucleophilic fluorination (a Halogen Exchange or Halex reaction) where the dichloro-intermediate is treated with a nucleophilic fluoride source, such as potassium fluoride (KF), to replace the chlorine atoms with fluorine.[1][7] This step can proceed with an 82.7% yield and 99.1% purity.[1] The overall yield for a four-step process starting from urea can be over 61% with a final product purity exceeding 99%. [1]

Reactivity and Applications

The core utility of **2-Ethoxy-4,6-difluoropyrimidine** lies in its reactivity, which makes it a valuable intermediate in medicinal chemistry.[1][4][7]

Nucleophilic Aromatic Substitution (SNAr):

The fluorine atoms at the 4- and 6-positions of the pyrimidine ring are excellent leaving groups. [1] This allows for selective and sequential displacement by a wide range of nucleophiles, including nitrogen, oxygen, and sulfur-based nucleophiles (e.g., amines, alcohols, thiols).[1] This high reactivity is central to its use in constructing complex and diversely functionalized pyrimidine libraries.[1] These libraries are crucial for developing pharmaceutical candidates, especially kinase inhibitors, as well as anticancer and antiviral agents.[1][4]



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Caption: General scheme of SNAr reaction on the pyrimidine core.

This reactivity makes **2-Ethoxy-4,6-difluoropyrimidine** an important intermediate for many drugs, including triazolopyrimidine sulfonamides.[7]

Safety and Handling

2-Ethoxy-4,6-difluoropyrimidine is considered a toxic compound and requires careful handling.[2]

- Precautions for Safe Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[8] Work in a well-ventilated area, preferably in a fume hood.[2][9]
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (nitrile or neoprene are recommended), and safety goggles.[2][8][9] A face shield may be necessary if there is a risk of splashes.[9]
- First Aid Measures:
 - Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[8]
 - Skin Contact: Wash off with soap and plenty of water and consult a physician.[8]
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
- Storage: Store in a dry, well-ventilated area at 2-8°C.[6][8]
- Fire Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8] Wear self-contained breathing apparatus if necessary.[8]
- Disposal: Dispose of the substance and contaminated materials in accordance with applicable laws and good laboratory practices.[8][9] Do not let the product enter drains.[8]

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